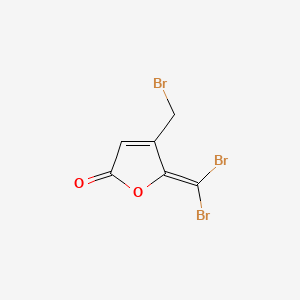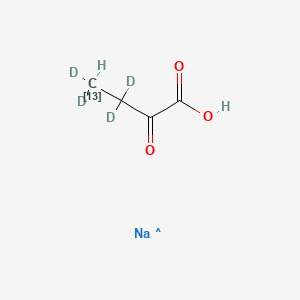
Sodium 2-oxobutanoate-13C,d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-oxobutanoate-13C,d4 is a compound that is labeled with stable isotopes of carbon-13 and deuterium. It is a derivative of Sodium 2-oxobutanoate, where specific hydrogen atoms are replaced with deuterium and a carbon atom is replaced with carbon-13. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-oxobutanoate-13C,d4 involves the incorporation of stable isotopes into the parent compound, Sodium 2-oxobutanoate. The process typically includes the use of deuterated reagents and carbon-13 labeled precursors. The reaction conditions are carefully controlled to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their purity. The production is carried out under strict quality control to meet the standards required for scientific research .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-oxobutanoate-13C,d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various cationic salts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted salts, depending on the type of reaction and reagents used .
Scientific Research Applications
Sodium 2-oxobutanoate-13C,d4 is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of pharmaceutical compounds.
Industry: Applied in the production of labeled compounds for research and development purposes.
Mechanism of Action
The mechanism of action of Sodium 2-oxobutanoate-13C,d4 involves its incorporation into metabolic pathways where it acts as a tracer. The labeled isotopes allow researchers to track the compound’s transformation and interactions within the system. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with the compound during its metabolism .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Sodium 2-oxobutanoate
- Sodium 3-methyl-2-oxobutanoate
- Sodium 2-oxopentanoate
Uniqueness
Sodium 2-oxobutanoate-13C,d4 is unique due to its labeled isotopes, which provide valuable information in research applications. The incorporation of deuterium and carbon-13 allows for precise tracking and quantitation in various studies, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C4H6NaO3 |
|---|---|
Molecular Weight |
130.10 g/mol |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/i1+1D2,2D2; |
InChI Key |
XLTHMCKKCRLNGQ-FSDPBAKOSA-N |
Isomeric SMILES |
[2H][13CH]([2H])C([2H])([2H])C(=O)C(=O)O.[Na] |
Canonical SMILES |
CCC(=O)C(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


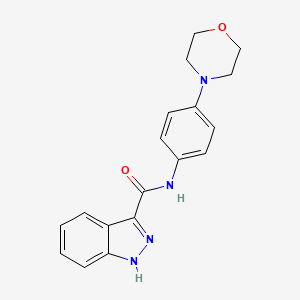
![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12393578.png)
![3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride](/img/structure/B12393584.png)
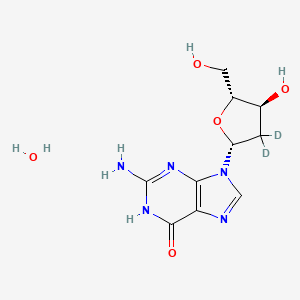
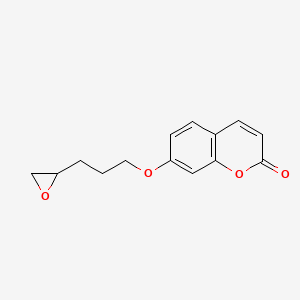


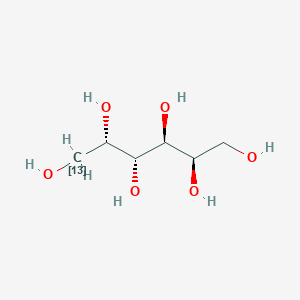
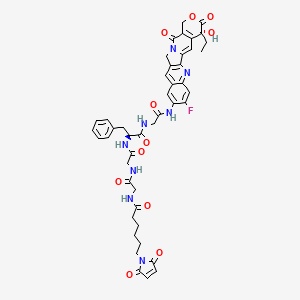
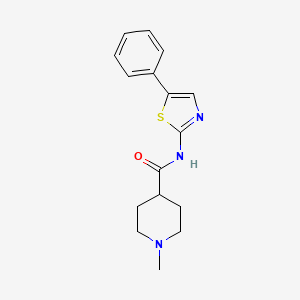

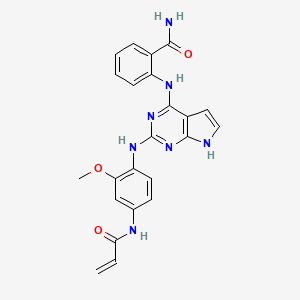
![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
